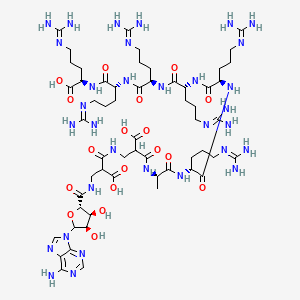

![molecular formula C60H79N19O13S2 B10846529 Ac-YR[CEHdFRWC]-NH2](/img/structure/B10846529.png)

Ac-YR[CEHdFRWC]-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

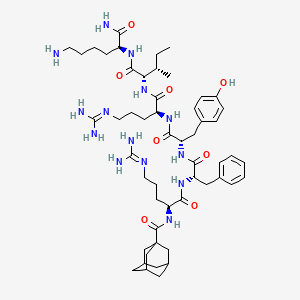

Le composé Ac-YR[CEHdFRWC]-NH2 est un peptide synthétique avec une séquence spécifique d'acides aminés. Ce peptide est conçu pour avoir des propriétés structurelles et fonctionnelles uniques, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques, notamment la chimie, la biologie et la médecine. La séquence peptidique comprend une acétylation à l'extrémité N et une amidation à l'extrémité C, ce qui peut améliorer sa stabilité et son activité biologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'Ac-YR[CEHdFRWC]-NH2 implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour créer des peptides. Le processus comprend généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à un support de résine solide.

Élongation de la chaîne : Addition séquentielle d'acides aminés protégés à la chaîne peptidique en croissance. Chaque acide aminé est couplé à l'aide de réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Déprotection : Élimination des groupes protecteurs des acides aminés après chaque étape de couplage.

Cyclisation : Formation d'une structure cyclique par formation de pont disulfure entre les résidus cystéine.

Clivage et purification : Le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle d'this compound suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et des techniques de purification avancées sont utilisés pour garantir un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

Ac-YR[CEHdFRWC]-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Formation de ponts disulfure entre les résidus cystéine.

Réduction : Rupture des ponts disulfure pour produire des groupes thiol libres.

Substitution : Remplacement d'acides aminés spécifiques pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou iode en solution aqueuse.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Utilisation de dérivés d'acides aminés spécifiques pendant la SPPS.

Principaux produits formés

Oxydation : Peptides cycliques avec des ponts disulfure.

Réduction : Peptides linéaires avec des groupes thiol libres.

Substitution : Peptides modifiés avec des séquences modifiées.

Applications de la recherche scientifique

This compound a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse des peptides et les relations structure-activité.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et les interactions protéine-protéine.

Médecine : Exploré comme agent thérapeutique potentiel pour des affections telles que l'obésité et les troubles métaboliques en raison de son activité sur les récepteurs de la mélanocortine.

Industrie : Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides.

Mécanisme d'action

Le mécanisme d'action d'this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs de la mélanocortine. Le peptide se lie à ces récepteurs, déclenchant une cascade de voies de signalisation intracellulaires qui régulent divers processus physiologiques, notamment l'équilibre énergétique et le contrôle de l'appétit. La structure cyclique du peptide améliore son affinité de liaison et sa stabilité, ce qui en fait un agoniste puissant pour ces récepteurs .

Applications De Recherche Scientifique

Ac-YR[CEHdFRWC]-NH2 has diverse applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in cellular signaling and protein-protein interactions.

Medicine: Explored as a potential therapeutic agent for conditions like obesity and metabolic disorders due to its activity on melanocortin receptors.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

The mechanism of action of Ac-YR[CEHdFRWC]-NH2 involves its interaction with specific molecular targets, such as melanocortin receptors. The peptide binds to these receptors, triggering a cascade of intracellular signaling pathways that regulate various physiological processes, including energy balance and appetite control. The cyclic structure of the peptide enhances its binding affinity and stability, making it a potent agonist for these receptors .

Comparaison Avec Des Composés Similaires

Composés similaires

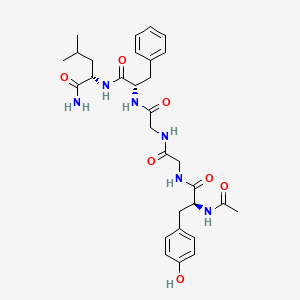

Ac-YR[CEHFRWC]-NH2 : Un peptide similaire avec une légère variation dans la séquence.

Ac-YR[CEHdFRWC]SPPKD-NH2 : Une autre variante avec des acides aminés supplémentaires.

Unicité

Ac-YR[CEHdFRWC]-NH2 est unique en raison de sa séquence spécifique et de ses modifications structurelles, qui confèrent une grande stabilité et une activité biologique puissante. Sa capacité à cibler sélectivement les récepteurs de la mélanocortine le distingue d'autres peptides avec des séquences similaires .

Propriétés

Formule moléculaire |

C60H79N19O13S2 |

|---|---|

Poids moléculaire |

1338.5 g/mol |

Nom IUPAC |

3-[(4S,7R,10S,13S,16S,19R,22S)-22-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-4-carbamoyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid |

InChI |

InChI=1S/C60H79N19O13S2/c1-32(80)71-43(24-34-15-17-37(81)18-16-34)54(88)72-41(14-8-22-68-60(64)65)52(86)79-48-30-94-93-29-47(50(61)84)78-56(90)45(25-35-27-69-39-12-6-5-11-38(35)39)76-51(85)40(13-7-21-67-59(62)63)73-55(89)44(23-33-9-3-2-4-10-33)75-57(91)46(26-36-28-66-31-70-36)77-53(87)42(74-58(48)92)19-20-49(82)83/h2-6,9-12,15-18,27-28,31,40-48,69,81H,7-8,13-14,19-26,29-30H2,1H3,(H2,61,84)(H,66,70)(H,71,80)(H,72,88)(H,73,89)(H,74,92)(H,75,91)(H,76,85)(H,77,87)(H,78,90)(H,79,86)(H,82,83)(H4,62,63,67)(H4,64,65,68)/t40-,41-,42+,43-,44-,45+,46-,47+,48+/m0/s1 |

Clé InChI |

FEKXKTLLBDRSQH-XVRHLUALSA-N |

SMILES isomérique |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]2CSSC[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CCC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N |

SMILES canonique |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

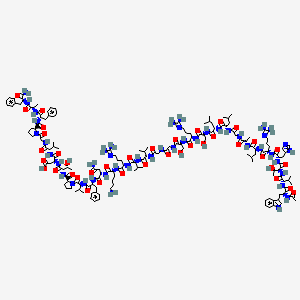

![Ac-YCit[CEHdFRWC]-NH2](/img/structure/B10846446.png)

![Ac-WVTH[Cit]LAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846462.png)

![Ac-WVTH[Cit]LAGLLSRSGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846473.png)

![(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[(2S)-1-[(2S)-3-(5-fluoro-1H-indol-3-yl)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846474.png)

![Ac-YR[CEH(pF-dF)RWC]-NH2](/img/structure/B10846481.png)

![Ac-YR[CEHFRWC]-NH2](/img/structure/B10846494.png)

![Ac-YR[CE(1-Me-H)dFRWC]-NH2](/img/structure/B10846511.png)

![Ac-YR[CEHdFRWC]SPPKD-NH2](/img/structure/B10846519.png)